3-(噁唑烷-3-氧基)苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

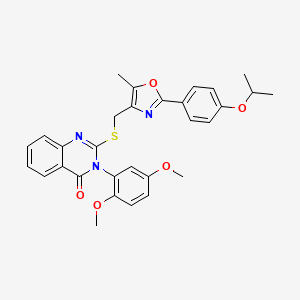

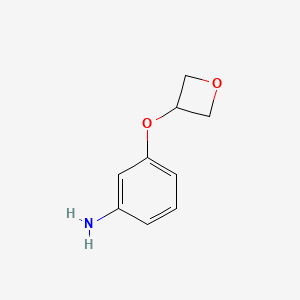

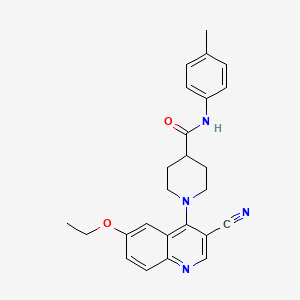

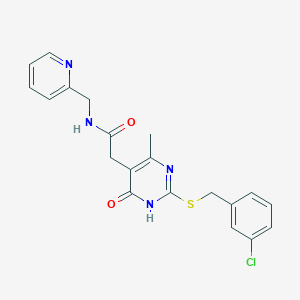

“3-(Oxetan-3-yloxy)aniline” is an organic compound with the molecular formula C9H11NO2 . It has an average mass of 165.189 Da and a monoisotopic mass of 165.078979 Da .

Synthesis Analysis

The synthesis of oxetane derivatives has been extensively studied . One method involves the formation of an oxetane motif from a corresponding carbonyl compound through initial formation of an epoxide followed by ring opening . Another method involves the cyclization of a related intermediate to form a 2,2-disubstituted oxetane through conjugate addition of a hydroxy malonate to a vinyl sulfonium salt, forming an ylide, which underwent proton transfer and cyclization .

Molecular Structure Analysis

The molecular structure of “3-(Oxetan-3-yloxy)aniline” can be analyzed using density functional theory . Theoretical calculations can provide detailed insight into the structure changes that take place in negative ions of aniline and its derivatives .

Chemical Reactions Analysis

Phenols and anilines, such as “3-(Oxetan-3-yloxy)aniline”, have been studied extensively as reductants of environmental oxidants and as reductates that are transformed by environmental oxidants . The thermodynamics and kinetics of these reactions have been interpreted using oxidation potentials for substituted phenols and anilines .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Oxetan-3-yloxy)aniline” can be analyzed using various techniques . For example, UV–visible absorption, solubility, thermal stability, electrical conductivity, and dielectric signatures can be optimized by varying the composition of monomeric substituents in these copolymers .

科学研究应用

催化和有机合成

苯胺衍生物,包括氧杂环修饰的化合物,已被探索其在加速化学反应中的催化性能。例如,结构与3-(氧杂环-3-氧基)苯胺密切相关的邻氨基苯甲酸和氨基苯甲酸,作为腙和肟形成的优良催化剂,显著提高了反应速率,高于传统的苯胺催化的反应 (Crisalli & Kool, 2013)。这些发现表明结构相似的化合物在分子共轭策略中具有潜在的催化应用。

材料科学

在材料科学中,将氧杂环基团引入聚合物或作为表面改性剂具有深远的影响。氧杂环可以提高材料在水中的溶解性、亲脂性、代谢稳定性,并诱导明显的构象偏好,影响其物理和化学性质。用氧杂环基团取代常用的官能团,如3-(氧杂环-3-氧基)苯胺中发现的那样,可以增强材料性能,为材料设计和药物发现提供新的可能性 (Wuitschik et al., 2010)。

环境应用

某些苯胺衍生物的催化性能也已被用于环境修复。例如,Fe3O4磁性纳米粒子已被用于水溶液中酚类和苯胺化合物的催化氧化,展示了此类化合物在水污染处理中的潜力 (Zhang et al., 2009)。这表明3-(氧杂环-3-氧基)苯胺和相关化合物与环境化学和污染控制相关。

传感技术

苯胺衍生物独特的电子特性使其适用于开发先进的传感技术。例如,用苯胺改性氧化石墨烯以制备化学还原氧化石墨烯,在NH3气体传感中显示出优异的灵敏度和选择性 (Huang et al., 2013)。这表明氧杂环改性的苯胺,如3-(氧杂环-3-氧基)苯胺,可以在气体传感器和其他检测设备的开发中找到应用。

作用机制

The mechanism of action of “3-(Oxetan-3-yloxy)aniline” can be understood through the study of oxetane derivatives . For example, the formation of the oxetane ring from an epoxide requires a certain amount of activation energy, and subsequent ring-expansion barriers were calculated for oxetane to tetrahydrofuran (THF) and THF to tetrahydropyran (THP) .

安全和危害

属性

IUPAC Name |

3-(oxetan-3-yloxy)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-7-2-1-3-8(4-7)12-9-5-11-6-9/h1-4,9H,5-6,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCKICQHAPYNFMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)OC2=CC=CC(=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

methanone](/img/structure/B2687487.png)

![N-(3-acetylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)

![7-Bromo-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one](/img/structure/B2687491.png)

![3,4-dimethyl-N-[[4-[3-(trifluoromethyl)phenyl]-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2687492.png)

![ethyl 4-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2687500.png)

![2-cyclopentyl-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2687504.png)